molecular formula C20H19N5O8S B466574 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide CAS No. 433689-15-7

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide

Cat. No.: B466574
CAS No.: 433689-15-7
M. Wt: 489.5g/mol
InChI Key: IHGOIHHXMULYNS-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide is a synthetic compound known for its potential anti-inflammatory properties. This compound is a derivative of sulfadimethoxine, a sulfonamide antibiotic, and has been studied for its ability to inhibit oxidative bursts in phagocytes and reduce inflammation .

Preparation Methods

The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide involves several steps. The starting materials typically include 2,6-dimethoxypyrimidine and 4-nitrophenol. The reaction conditions often involve the use of solvents such as hexane, ethyl acetate, and acetone to remove impurities . The compound is characterized using techniques such as 1H-NMR, 13C-NMR, IR, and HR-FAB spectroscopic methods .

Chemical Reactions Analysis

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide involves the inhibition of oxidative bursts in phagocytes. This is achieved by downregulating the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of the anti-inflammatory cytokine IL-10 . This dual action helps to reduce inflammation and oxidative stress in the body.

Comparison with Similar Compounds

Similar compounds to N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide include other sulfonamide derivatives such as:

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O8S/c1-31-19-11-17(22-20(23-19)32-2)24-34(29,30)16-9-3-13(4-10-16)21-18(26)12-33-15-7-5-14(6-8-15)25(27)28/h3-11H,12H2,1-2H3,(H,21,26)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGOIHHXMULYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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